2,4-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide
Description
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Properties
IUPAC Name |
2,4-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-15(23-11(2)19-10)16(22)18-9-12-5-6-17-13(8-12)20-7-3-4-14(20)21/h5-6,8H,3-4,7,9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEAUGLIKKVIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Compounds containing the pyrrolidine ring, which is present in this compound, are known to efficiently explore the pharmacophore space due to sp3-hybridization. This allows them to interact with their targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
2,4-Dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and significant biological activities. This compound features a thiazole ring, a pyridine moiety, and a pyrrolidinone structure, which contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The structural components suggest various interactions with biological targets, indicating its relevance in drug design and development.
Key Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to the compound's heterocyclic nature and biological activity. |
| Pyridine Moiety | Enhances lipophilicity and potential receptor interactions. |
| Pyrrolidinone Structure | May influence the compound's pharmacodynamics through stereoselectivity. |
The primary mechanism of action for this compound is its inhibition of prolyl-tRNA synthetase in Plasmodium falciparum, the causative agent of malaria. By disrupting protein synthesis within the parasite, the compound exhibits potent antimalarial activity. Notably, studies have shown that the S enantiomer displays stronger activity than its R counterpart, highlighting the importance of stereochemistry in its pharmacological profile.
Biological Activities
Research indicates that this compound possesses several biological activities:
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound alongside related derivatives:
Synthesis Methods
The synthesis typically involves multi-step organic reactions, which require careful optimization to enhance yield and purity. Common methods include:
- Formation of thiazole rings through condensation reactions.
- Introduction of pyridine and pyrrolidine moieties via nucleophilic substitution.
Pharmacological Evaluations
A variety of assays have been conducted to assess the biological activity of this compound:
- In vitro assays demonstrated effective inhibition of P. falciparum with IC50 values indicating strong antimalarial effects.
- Comparative studies showed that derivatives with modifications in the thiazole or pyridine rings exhibited varying degrees of activity against different strains of pathogens.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2,4-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide?
- Methodological Answer : Multi-step synthesis typically involves coupling a thiazole-5-carboxylic acid derivative with a substituted pyridylmethylamine. Key steps include:
- Ortho-lithiation of thiazole intermediates for regioselective functionalization (similar to ).
- Nucleophilic coupling using isocyanates or activated carbonyl intermediates under anhydrous conditions (e.g., NaH-mediated reactions, as in ).
- Protection/deprotection strategies (e.g., 4-methoxybenzyl chloride for amine protection) to avoid side reactions .
- Optimization via Design of Experiments (DoE) to balance temperature (60–120°C), solvent polarity (DMF, THF), and catalyst loading (e.g., Pd catalysts for cross-coupling) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 7.5–8.5 ppm), pyridyl protons (δ 8.0–8.7 ppm), and pyrrolidinone carbonyl (δ ~170 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of CO from the carboxamide group).
- XRD : Resolve crystal packing and hydrogen-bonding interactions, particularly for polymorph screening .
- HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How to design an initial biological screening protocol to assess its therapeutic potential?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiazole-carboxamides show affinity for tyrosine kinases in ).
- In Vitro Assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays .
- Control Compounds : Include known inhibitors (e.g., Dasatinib for kinase comparisons) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding modes and selectivity for biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase ATP-binding pockets (e.g., Src-family kinases). Focus on hydrogen bonding with the carboxamide and hydrophobic interactions with the 2,4-dimethylthiazole .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to evaluate entropy-driven binding .
- SAR Analysis : Compare with analogs (e.g., pyrimidine-thiazole hybrids in ) to identify critical substituents for selectivity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50) .
- Metabolic Stability Testing : Use liver microsomes to rule out false negatives from rapid compound degradation .
- Off-Target Profiling : Employ kinome-wide screens (e.g., KINOMEscan) to identify promiscuous binding .
Q. How to optimize solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esterified carboxylates) to enhance permeability .
- Co-Crystallization : Screen with cyclodextrins or surfactants to improve aqueous solubility ( notes similar strategies for pyridine-carboxamides) .
- LogP Adjustment : Modify the pyrrolidinone or pyridylmethyl groups to balance hydrophilicity (CLOGP target: 2–4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
